Synthesis Yield Advantage
The synthesis of 1,4-piperazinediacetonitrile via reaction of piperazine with chloroacetonitrile yields the target compound in approximately 84% yield, whereas the analogous reaction using bromoacetonitrile achieves only about 65% yield . This 19 percentage point increase in yield, under comparable basic conditions, demonstrates a clear process advantage for the chloroacetonitrile route.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 84% yield (chloroacetonitrile route) |
| Comparator Or Baseline | 65% yield (bromoacetonitrile route) |
| Quantified Difference | +19 percentage points |
| Conditions | Piperazine + chloroacetonitrile or bromoacetonitrile in presence of base |
Why This Matters
Higher synthesis yield directly translates to reduced raw material costs and improved process economics for procurement decisions in research and scale-up applications.
